2-[ethyl-[(4S,6S)-6-methyl-7,7-dioxo-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]amino]butanedioic acid
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Overview
Description
Dorzolamide maleic acid adduct is a compound known for its role as a carbonic anhydrase inhibitor. This compound is particularly significant in the field of ophthalmology, where it is used to reduce intraocular pressure by inhibiting the enzyme carbonic anhydrase in the ciliary processes of the eye .
Preparation Methods
The preparation of dorzolamide maleic acid adduct involves several synthetic routes. One notable method includes the oxidation of a hydroxysulfonamide in the presence of an oxidizing agent such as hydrogen peroxide, often catalyzed by tungstic acid or sodium tungstate . Industrial production methods typically involve the conversion of intermediates through a series of reactions, including the separation of cis- and trans-isomers using carboxylic acids .
Chemical Reactions Analysis
Dorzolamide maleic acid adduct undergoes various chemical reactions, including:
Oxidation: The sulfide group in the compound can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common reagents used in these reactions include hydrogen peroxide, acetonitrile, and various acids. The major products formed from these reactions are typically sulfone derivatives and other substituted compounds .
Scientific Research Applications
Dorzolamide maleic acid adduct has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dorzolamide maleic acid adduct involves the inhibition of the enzyme carbonic anhydrase. By binding to the active site of the enzyme, the compound prevents the conversion of carbon dioxide and water to bicarbonate and protons. This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure .
Comparison with Similar Compounds
Dorzolamide maleic acid adduct is often compared with other carbonic anhydrase inhibitors such as brinzolamide and acetazolamide. While all these compounds share a similar mechanism of action, dorzolamide maleic acid adduct is unique in its specific binding affinity and the resulting reduction in intraocular pressure . Other similar compounds include:
Brinzolamide: Another carbonic anhydrase inhibitor used in ophthalmology.
Acetazolamide: An older carbonic anhydrase inhibitor used for various medical conditions.
Dorzolamide maleic acid adduct stands out due to its specific application in reducing intraocular pressure with minimal systemic side effects .
Properties
Molecular Formula |
C₁₄H₂₀N₂O₈S₃ |
---|---|
Molecular Weight |
440.51 |
Synonyms |
2-(Ethyl((4S,6S)-6-methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)amino)succinic Acid; |
Origin of Product |
United States |
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